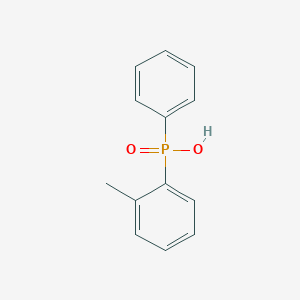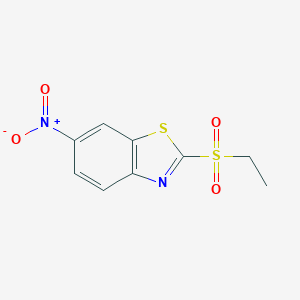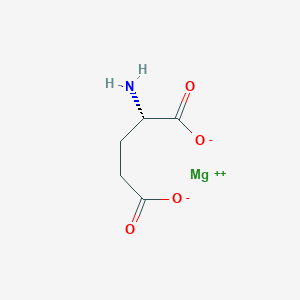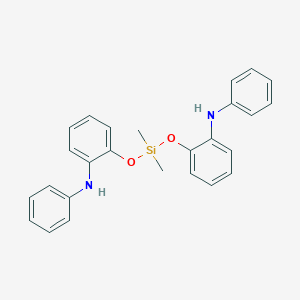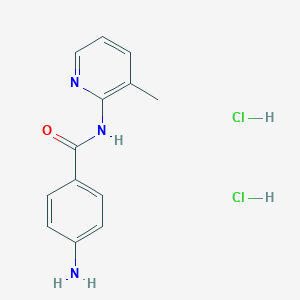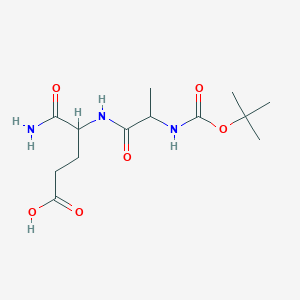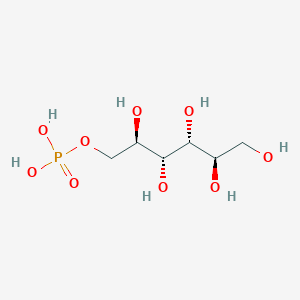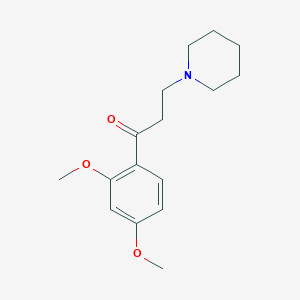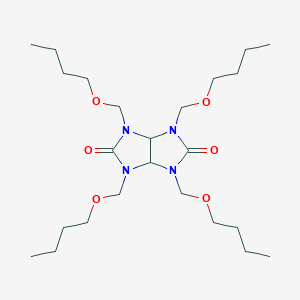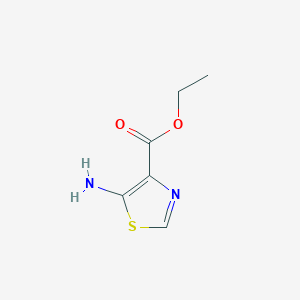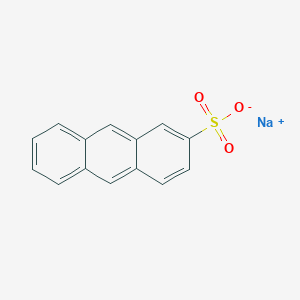
Sodium anthracene-2-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium anthracene-2-sulfonate (SAS) is an organic compound that belongs to the class of sulfonates. It is a water-soluble salt that is commonly used in scientific research for its unique chemical and physical properties. SAS has been extensively studied for its potential applications in various fields, including biochemistry, biotechnology, and materials science.
作用机制
The mechanism of action of Sodium anthracene-2-sulfonate is not fully understood. However, it is believed that this compound interacts with the hydrophobic regions of proteins and membranes, causing changes in their conformation and function. This compound has also been shown to interact with nucleic acids, leading to changes in their structure and function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and carbonic anhydrase. This compound has also been shown to induce apoptosis in cancer cells and to have anti-inflammatory properties. In addition, this compound has been shown to have antimicrobial activity against a variety of bacterial and fungal pathogens.
实验室实验的优点和局限性
One of the main advantages of Sodium anthracene-2-sulfonate is its water solubility, which makes it easy to handle and use in lab experiments. This compound is also relatively inexpensive and readily available. However, this compound has some limitations for lab experiments. It can be difficult to purify and isolate this compound from reaction mixtures, and it can also be sensitive to light and air, which can affect its stability and reactivity.
未来方向
There are many potential future directions for the study of Sodium anthracene-2-sulfonate. One area of research is the development of new fluorescent probes and sensors based on this compound. Another area of research is the use of this compound in the development of new drug delivery systems. In addition, this compound could be used in the development of new materials, such as surfactants and emulsions. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
合成方法
Sodium anthracene-2-sulfonate can be synthesized by the reaction of anthracene with sulfuric acid and sodium hydroxide. The reaction produces anthracene-2-sulfonic acid, which is then neutralized with sodium hydroxide to form this compound. The chemical equation for the synthesis of this compound is as follows:
C14H10 + H2SO4 → C14H10SO3H + H2O
C14H10SO3H + NaOH → C14H9NaO3S + H2O
科学研究应用
Sodium anthracene-2-sulfonate has been widely used in scientific research due to its unique properties. It is commonly used as a fluorescent probe for the detection of metal ions and organic compounds. This compound has also been used as a surfactant for the preparation of nanoparticles and as a stabilizer for emulsions. In addition, this compound has been studied for its potential applications in biotechnology, including the development of biosensors and drug delivery systems.
属性
CAS 编号 |
16106-40-4 |
|---|---|
分子式 |
C14H9NaO3S |
分子量 |
280.28 g/mol |
IUPAC 名称 |
sodium;anthracene-2-sulfonate |
InChI |
InChI=1S/C14H10O3S.Na/c15-18(16,17)14-6-5-12-7-10-3-1-2-4-11(10)8-13(12)9-14;/h1-9H,(H,15,16,17);/q;+1/p-1 |
InChI 键 |
XGQPUSJLJAPLGH-UHFFFAOYSA-M |
手性 SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)S(=O)(=O)[O-].[Na+] |
SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)S(=O)(=O)[O-].[Na+] |
规范 SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)S(=O)(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



